![molecular formula C14H19NO3 B016092 N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide CAS No. 88058-73-5](/img/structure/B16092.png)
N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide
描述
"N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide" is a chemical compound with potential significance in various scientific fields due to its complex structure and properties. The compound is related to naphthalene derivatives, which are known for their diverse applications and biological activities.
Synthesis Analysis
The synthesis of naphthalenyl propanamide derivatives involves multiple steps, including condensation reactions, acylation, and substitutions. These methods enable the introduction of various functional groups into the naphthalene core, which can significantly affect the compound's properties and activities. For example, the synthesis of novel N-(naphthalen-1-yl)propanamide derivatives and their evaluation for antimicrobial activity were described, showcasing the methodological diversity in synthesizing these compounds (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Molecular Structure Analysis
The molecular structure of naphthalenyl propanamide derivatives is characterized by NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectral data. These techniques provide detailed information on the compound's molecular skeleton, functional groups, and stereochemistry. The structural characterization is crucial for understanding the compound's potential interactions and activities within biological systems.
Chemical Reactions and Properties
Naphthalenyl propanamide derivatives participate in various chemical reactions, including those involving their amino, hydroxy, and methoxy groups. These reactions can lead to the formation of new compounds with different properties and potential applications. The antimicrobial activities of these compounds have been investigated, with some derivatives showing notable activity against bacteria and fungi, highlighting the chemical reactivity's role in modulating biological activities (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
科学研究应用
Chemistry and Pharmacology
Naphthoquinone, a derivative of naphthalene, exhibits a range of pharmacological activities including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral properties. The compound's hemi-synthesis and various pharmacological activities have been comprehensively reviewed, indicating its significance in medicinal chemistry (Mbaveng & Kuete, 2014).
Genotoxic Potential
The genotoxicity of 1,4-naphthoquinone has been investigated, revealing its lack of gene mutations in bacteria or mammalian cells in vitro. The evidence suggests that the clastogenic response of 1,4-naphthoquinone is prominent in vitro, primarily due to ROS generation, but it does not exhibit genotoxicity in vivo. This highlights the potential of naphthalene derivatives for safe industrial and medicinal applications (Fowler et al., 2018).
Medicinal Chemistry and Applications
Naphthalimide derivatives, due to their large π-deficient conjugated planar structure, show extensive potential in medicinal applications. These derivatives interact with various biological entities, showing potential as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. The expansive range of possible applications and the active research in this field underline the significance of naphthalene derivatives in medicinal chemistry and drug development (Gong et al., 2016).
Biomedical and Biotechnological Applications
Naphthoquinones, with their reactive nature and diverse distribution, have been isolated from various natural sources and demonstrate significant bioactivities. The major bioactivities include cytotoxicity, antibacterial, anti-inflammatory, and antiparasitic effects. These compounds also serve crucial roles in taxonomy, chemistry, and bioactive potential, indicating their importance in biotechnological applications and as chemotherapeutic agents (Hook et al., 2014).
属性
IUPAC Name |
N-[(1S,2S)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-13(16)15-12-7-5-9-4-6-10(18-2)8-11(9)14(12)17/h4,6,8,12,14,17H,3,5,7H2,1-2H3,(H,15,16)/t12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSZGRLOKYZJMA-JSGCOSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC2=C(C1O)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@H]1CCC2=C([C@@H]1O)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



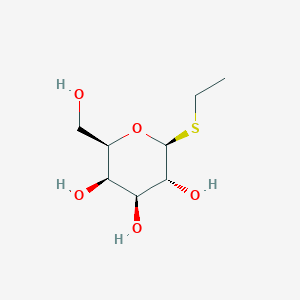
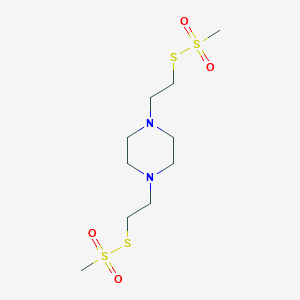
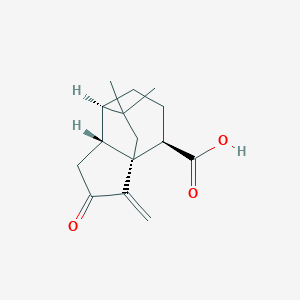
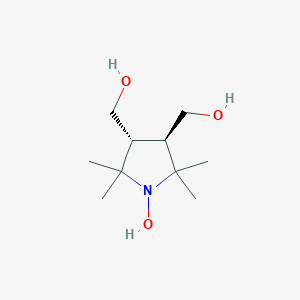
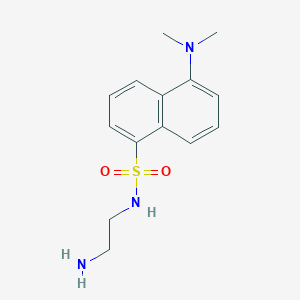
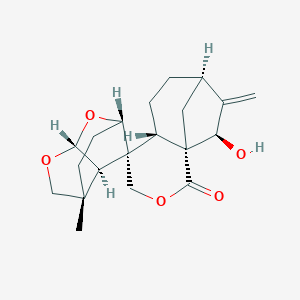
![1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone](/img/structure/B16035.png)

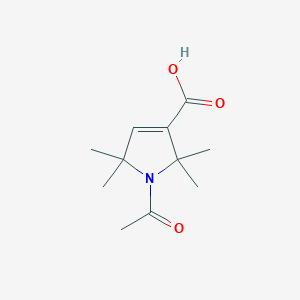
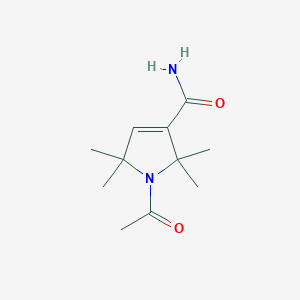
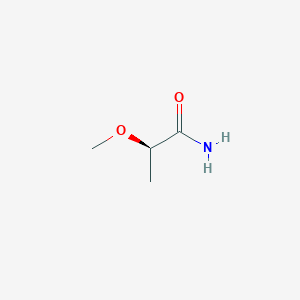


![Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B16052.png)